molecular formula C20H17N3O5S B11562772 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate

Cat. No.: B11562772
M. Wt: 411.4 g/mol
InChI Key: RINJXMPCGKUNLO-KGENOOAVSA-N
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Description

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves the condensation reaction between 4-nitrophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The sulfonate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction of the hydrazone moiety can produce primary or secondary amines.

Scientific Research Applications

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with molecular targets through its hydrazone linkage. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, depending on the biological context. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound with similar hydrazone functionality but different substituents.

    4-Nitrophenethyl alcohol: Shares the nitrophenyl group but lacks the hydrazone and sulfonate ester functionalities.

    (E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Another hydrazone derivative with different structural features

Uniqueness

The uniqueness of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenyl group, hydrazone linkage, and sulfonate ester makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H17N3O5S/c1-15-6-12-19(13-7-15)29(26,27)28-20-5-3-2-4-16(20)14-21-22-17-8-10-18(11-9-17)23(24)25/h2-14,22H,1H3/b21-14+

InChI Key

RINJXMPCGKUNLO-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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